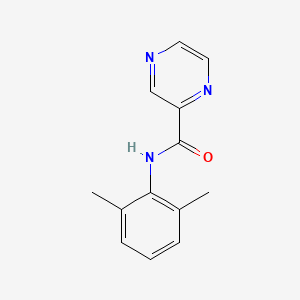![molecular formula C14H12ClN3O3 B5850794 N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5850794.png)
N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, studies have suggested that the compound may exert its effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. These include anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been shown to inhibit the growth of cancer cells and induce cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide is its versatility in laboratory experiments. The compound can be easily synthesized and purified, making it a useful tool for investigating various biological processes. However, one of the limitations of this compound is its potential toxicity at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide. These include:
1. Investigation of the compound's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
2. Further studies on the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Investigation of the compound's potential as a chemotherapeutic agent for the treatment of various types of cancer.
4. Exploration of the compound's mechanism of action and identification of its molecular targets.
5. Investigation of the compound's pharmacokinetics and toxicity profile to determine its suitability for clinical use.
In conclusion, this compound is a synthetic compound with promising potential for scientific research. Its versatility and potential applications in the field of medicine make it a valuable tool for investigating various biological processes. Further research is needed to fully understand the compound's mechanism of action and to determine its potential for clinical use.
Synthesemethoden
The synthesis of N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide has been studied extensively for its potential applications in the treatment of various diseases. Some of the areas of research include cancer, inflammation, and neurodegenerative disorders. The compound has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-20-12-6-5-9(15)8-10(12)14(19)21-18-13(16)11-4-2-3-7-17-11/h2-8H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTNLHGCWPFCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

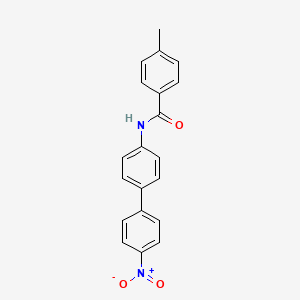
![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
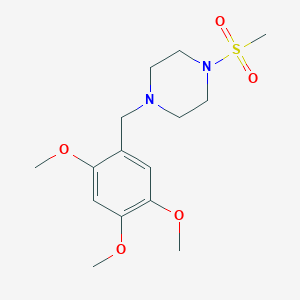
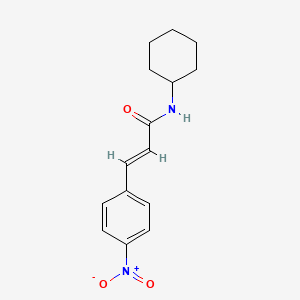
![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
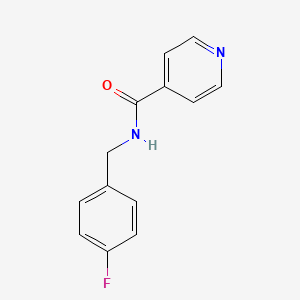

![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)

![N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5850778.png)

